molecular formula C15H16ClNO B1306160 2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone CAS No. 300557-74-8

2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone

Cat. No.: B1306160
CAS No.: 300557-74-8
M. Wt: 261.74 g/mol
InChI Key: BAEXXXPZKCRCQD-UHFFFAOYSA-N
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Description

2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone is an organic compound with a complex structure It contains a pyrrole ring substituted with dimethyl and methylphenyl groups, and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone typically begins with the preparation of the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of Pyrrole Ring: The 1,4-dicarbonyl compound, such as 2,5-hexanedione, reacts with 4-methylbenzylamine under acidic conditions to form the pyrrole ring.

    Chlorination: The resulting pyrrole derivative is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the ethanone position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure can be modified to create analogs that may inhibit specific enzymes, providing insights into enzyme function and regulation.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases, such as cancer or bacterial infections, by targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-propanone: Similar structure but with a propanone group instead of ethanone.

    2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-butanone: Similar structure but with a butanone group instead of ethanone.

Uniqueness

The uniqueness of 2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance between stability and reactivity, making it a versatile compound in various fields of research and industry.

Biological Activity

2-Chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone is a synthetic compound with significant potential in medicinal chemistry due to its structural features that include a pyrrole ring. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

  • IUPAC Name : 2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]ethanone
  • Molecular Formula : C15H16ClNO
  • Molecular Weight : 261.75 g/mol
  • CAS Number : 300557-74-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that compounds containing pyrrole structures exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

Compound MIC (μg/mL) Target Bacteria
2-Chloro Compound0.125Methicillin-susceptible Staphylococcus aureus
Similar Pyrrole Derivative0.13–0.255Methicillin-resistant Staphylococcus aureus
Pyrrole-based Antibiotic0.5–1Pseudomonas aeruginosa

These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against multidrug-resistant pathogens .

Anticancer Activity

The compound's structure indicates potential interactions with various cellular pathways implicated in cancer. Pyrrole derivatives have been explored for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

In vitro studies have indicated that certain pyrrole derivatives can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, thereby inhibiting protein synthesis.
  • Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt the integrity of bacterial membranes.
  • Induction of Apoptosis in Cancer Cells : By activating caspase pathways, the compound can promote programmed cell death in malignant cells.

Case Studies

A study on pyrrole derivatives highlighted the efficacy of compounds similar to this compound against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 μM depending on the specific derivative and the type of cancer cell line tested .

Properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10-4-6-13(7-5-10)17-11(2)8-14(12(17)3)15(18)9-16/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEXXXPZKCRCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383379
Record name 2-Chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300557-74-8
Record name 2-Chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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